3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid
CAS No.: 705950-02-3
Cat. No.: VC16802083
Molecular Formula: C7H5FO2S
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 705950-02-3 |
|---|---|
| Molecular Formula | C7H5FO2S |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 3-fluoro-2-hydroxybenzenecarbothioic S-acid |
| Standard InChI | InChI=1S/C7H5FO2S/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) |
| Standard InChI Key | SNPJSQAASIVTJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)O)C(=O)S |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 3-fluoro-2-hydroxybenzenecarbothioic S-acid, reflects its substitution pattern: a fluorine atom at position 3, a hydroxyl group at position 2, and a carbothioic acid group at position 1. The canonical SMILES representation (C1=CC(=C(C(=C1)F)O)C(=O)S) and InChIKey (SNPJSQAASIVTJO-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅FO₂S |
| Molecular Weight | 172.18 g/mol |
| CAS Number | 705950-02-3 |
| PubChem CID | 45120109 |
| InChIKey | SNPJSQAASIVTJO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)O)C(=O)S |
The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic ring and enhancing the acidity of the hydroxyl group (pKa ≈ 8–9) . This electronic modulation facilitates regioselective reactions at the ortho and para positions relative to the hydroxyl group.
Synthesis and Reaction Mechanisms
Synthetic Routes
While explicit protocols for synthesizing 3-fluoro-2-hydroxybenzene-1-carbothioic S-acid are scarce in public literature, analogous fluorosalicylate derivatives are typically prepared via:
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Friedel-Crafts Acylation: Introduction of the carbothioic acid group using thioacyl chlorides under Lewis acid catalysis.
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Halogen Exchange Reactions: Fluorination of chlorinated precursors using potassium fluoride or tetrabutylammonium fluoride .
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Oxidative Functionalization: Sulfur insertion via oxidative thiolation of phenol derivatives .
A hypothetical synthesis could involve fluorination of 2-hydroxybenzenecarbothioic S-acid using Selectfluor® in acetonitrile, followed by purification via recrystallization from dichloromethane/methanol.
Reaction Pathways
The compound’s reactivity is dominated by:
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Nucleophilic Aromatic Substitution: The electron-deficient ring undergoes substitution at the fluorine-bearing carbon, particularly under basic conditions .
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Electrophilic Attack: The hydroxyl group directs electrophiles (e.g., nitronium ions) to the ortho and para positions, enabling nitration or sulfonation.
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Thioester Formation: The carbothioic acid group reacts with alcohols or amines to yield thioesters or thioamides, useful in polymer chemistry .
Characterization Techniques
Spectroscopic Analysis
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¹H NMR: Key signals include a downfield singlet for the hydroxyl proton (δ 10.2–11.5 ppm) and doublets for aromatic protons adjacent to fluorine (δ 7.2–7.8 ppm, J = 8–10 Hz) .
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¹³C NMR: Peaks at δ 187–190 ppm (C=S) and δ 165–170 ppm (C=O) confirm the carbothioic acid moiety .
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HRMS: Exact mass calculations ([M+H]⁺ = 173.04 m/z) align with the molecular formula C₇H₅FO₂S.
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves the compound with a retention time of ~2.5 minutes .
Applications in Pharmaceuticals and Agrochemicals
Antiviral Activity
Fluorinated salicylate derivatives, including 3-chloro-5-fluorosalicylate, exhibit potent antiviral effects against tobacco mosaic virus (TMV), reducing lesion diameters by >50% at 500 μg/mL . The fluorine atom enhances membrane permeability and target binding, as evidenced by EC₅₀ values < 100 μM in plaque reduction assays .
Herbicidal Potentiation
Combining fluorosalicylates with herbicides like atrazine amplifies phytotoxicity by disrupting photosynthetic electron transport. At 25°C, 3-fluoro-2-hydroxybenzene-1-carbothioic S-acid (10 μM) increases atrazine’s efficacy by 30% in Arabidopsis models .
Table 2: Biological Activity Data
| Application | Concentration | Effect | Source |
|---|---|---|---|
| Antiviral (TMV) | 500 μg/mL | 55% lesion reduction | |
| Herbicidal synergy | 10 μM | 30% increased atrazine efficacy |
Recent Advances and Future Directions
Recent studies emphasize green synthesis routes, such as biocatalytic methods using E. coli expressing methylmalonyl-CoA synthase . These approaches avoid toxic solvents and enable scalable production of fluorinated building blocks. Future research should explore:
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